
QCA570: A Technical Guide to a Potent BET
Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: QCA570

Cat. No.: B10821911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed

to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1]

[2][3] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that play a

crucial role in the transcriptional regulation of key oncogenes, such as c-Myc, making them

attractive therapeutic targets in oncology.[1] QCA570 has demonstrated exceptional potency in

preclinical studies, inducing degradation of BET proteins at picomolar concentrations and

leading to complete and durable tumor regression in animal models.[1][2] This technical guide

provides an in-depth overview of the core intellectual property, mechanism of action,

experimental protocols, and key data related to QCA570.

Intellectual Property Landscape
The intellectual property surrounding QCA570 originates from research conducted at the

University of Michigan. The university has filed a number of patent applications covering the

BET inhibitors and degraders, including QCA570 and its analogues.[4] These patents have

been licensed to Oncopia Therapeutics, LLC, which was later acquired by Roivant Sciences

and integrated into Proteovant Therapeutics. The development of QCA570 represents a

significant advancement in the field of targeted protein degradation. While a single patent

explicitly titled "QCA570" has not been identified, the compound is understood to be covered

by a broader patent portfolio related to novel BET protein degraders.
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Mechanism of Action
QCA570 functions as a heterobifunctional molecule, simultaneously binding to a BET protein

and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary

complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the

proteasome. The degradation of BET proteins disrupts their ability to act as transcriptional co-

activators, ultimately leading to the downregulation of target genes like c-Myc, which in turn

induces apoptosis in cancer cells.

Signaling Pathway Diagram
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Caption: QCA570-mediated degradation of BET proteins.
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Quantitative Data
In Vitro Potency of QCA570

Cell Line Cancer Type IC50 (pM)

MV4;11 Acute Myeloid Leukemia 8.3[5]

MOLM-13 Acute Myeloid Leukemia 62[5]

RS4;11 Acute Lymphoblastic Leukemia 32[5]

Cell Line Cancer Type IC50 (nM)

H1975 Non-Small Cell Lung Cancer ~1[4]

H157 Non-Small Cell Lung Cancer ~1[4]

Calu-1 Non-Small Cell Lung Cancer ~1[4]

5637 Bladder Cancer 2.6

J82 Bladder Cancer 10.8

In Vivo Efficacy of QCA570 in Xenograft Models
Xenograft Model Cancer Type Dosing Schedule Outcome

RS4;11
Acute Lymphoblastic

Leukemia

5 mg/kg, single

intravenous dose

Tumor regression[5]

[6]

MV4;11
Acute Myeloid

Leukemia
Not specified

Complete and durable

tumor regression[1][3]

HCC827/AR
Osimertinib-Resistant

NSCLC

0.5 mg/kg,

twice/week,

intraperitoneal

Significant tumor

growth inhibition in

combination with

osimertinib[4]

Experimental Protocols
Western Blotting for BET Protein Degradation
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Objective: To determine the extent of BET protein degradation following treatment with

QCA570.

Protocol:

Cell Culture and Treatment: Plate cancer cell lines (e.g., RS4;11, MV4;11) at a suitable

density and allow them to adhere overnight. Treat cells with varying concentrations of

QCA570 or DMSO (vehicle control) for the desired time points (e.g., 3, 6, 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-

polyacrylamide gel and transfer to a PVDF membrane.

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3,

BRD4, and a loading control (e.g., GAPDH) overnight at 4°C.

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary

antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced

chemiluminescence (ECL) detection system.

Experimental Workflow Diagram
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Western Blotting Workflow
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Caption: Workflow for assessing BET protein degradation.
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In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of QCA570 in a mouse xenograft model.

Protocol:

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6

RS4;11 cells) into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the

mice into treatment and control groups. Administer QCA570 (e.g., 5 mg/kg) via the desired

route (e.g., intravenous or intraperitoneal injection) according to the specified dosing

schedule. The control group receives a vehicle solution.

Data Collection: Measure tumor volumes and body weights regularly throughout the study.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., Western blotting, immunohistochemistry).

Logical Relationship Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting
Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins
Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

2. QCA570 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

3. researchgate.net [researchgate.net]

4. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC
cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant
NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. glpbio.com [glpbio.com]

To cite this document: BenchChem. [QCA570: A Technical Guide to a Potent BET Degrader].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821911#qca570-patent-and-intellectual-property]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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